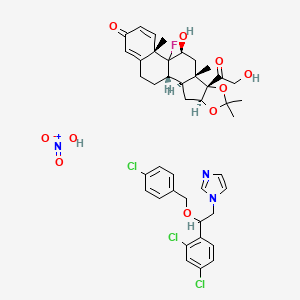
6H-Thiopyrano(3,2-d)pyrimidin-2-amine, 7,8-dihydro-4-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Thiopyrano(3,2-d)pyrimidin-2-amine, 7,8-dihydro-4-(1-piperazinyl)- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a thiopyrano ring fused with a pyrimidine ring, and a piperazine moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thiopyrano(3,2-d)pyrimidin-2-amine, 7,8-dihydro-4-(1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiopyran and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
6H-Thiopyrano(3,2-d)pyrimidin-2-amine, 7,8-dihydro-4-(1-piperazinyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6H-Thiopyrano(3,2-d)pyrimidin-2-amine, 7,8-dihydro-4-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a crucial role in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiopyrano and pyrimidine derivatives, such as:
Uniqueness
What sets 6H-Thiopyrano(3,2-d)pyrimidin-2-amine, 7,8-dihydro-4-(1-piperazinyl)- apart from similar compounds is its unique combination of a thiopyrano ring, a pyrimidine ring, and a piperazine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-4-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5OS/c12-11-14-7-1-2-8(18)17-9(7)10(15-11)16-5-3-13-4-6-16/h8,13,18H,1-6H2,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDFFVSZPRCXMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)N)N3CCNCC3)OC1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007576 |
Source


|
| Record name | 2-Imino-4-(piperazin-1-yl)-2,6,7,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-6-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87466-13-5 |
Source


|
| Record name | Mtp 1403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087466135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-4-(piperazin-1-yl)-2,6,7,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-6-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,10-Diamino-6-[4-(2-amino-2-carboxyethyl)imidazol-1-yl]-5-[(5-amino-5-carboxy-2-hydroxypentyl)iminomethyl]undec-5-enedioic acid](/img/structure/B1217721.png)

![(6R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1217723.png)


![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)

![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)

![(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1217737.png)

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)
